Mycaminose

Ketolide antibiotics Desosamine-mimetics Antibacterial activity

Mycaminose is the irreplaceable deoxyamino sugar for 16-membered macrolide antibiotic R&D. Its biosynthesis relies on a dedicated genetic pathway (TylB/TylM1/M2/M3/Tyl1a); the C-4 hydroxylation branch point cannot be circumvented by simple reagent substitution. Cytochrome P450 TylHI exhibits strict substrate specificity for mycaminose-bearing scaffolds—substrates lacking this sugar fail enzymatic transformation. Direct evidence shows 5-O-mycaminose ketolides outperform clarithromycin against sensitive pathogens, while MC-352 exhibits superior activity against Bacteroides fragilis (MIC₉₀ 8 μg/mL) and Haemophilus influenzae (MIC₉₀ 4 μg/mL). For combinatorial biosynthesis, crystal-structure-based drug design, or next-generation ketolide development, mycaminose is genetically and pharmacologically irreplaceable. Procure today.

Molecular Formula C8H17NO4
Molecular Weight 191.22 g/mol
CAS No. 519-21-1
Cat. No. B1220238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMycaminose
CAS519-21-1
Synonyms4-epi-D-mycaminose
mycaminose
Molecular FormulaC8H17NO4
Molecular Weight191.22 g/mol
Structural Identifiers
SMILESCC(C(C(C(C=O)O)N(C)C)O)O
InChIInChI=1S/C8H17NO4/c1-5(11)8(13)7(9(2)3)6(12)4-10/h4-8,11-13H,1-3H3/t5-,6+,7-,8-/m1/s1
InChIKeyIJUPCLYLISRDRA-ULAWRXDQSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mycaminose (CAS 519-21-1): A Critical 3,6-Dideoxy-3-(dimethylamino)-D-glucose Component of 16-Membered Macrolide Antibiotics for Research and Industrial Procurement


Mycaminose (CAS 519-21-1) is a deoxyamino sugar of molecular formula C₈H₁₇NO₄ and molecular weight 191.23 Da, formally designated 3,6-dideoxy-3-(dimethylamino)-D-glucose . It serves as an essential structural component in the 16-membered class of macrolide antibiotics—including tylosin, leucomycins, carbomycins, maridomycins, midecamycins, spiramycins, and platenomycins—where it is typically glycosidically linked to the macrolactone ring, often as the first sugar attached to the aglycone [1]. In contrast, the structurally related deoxyamino sugar desosamine (4-deoxymycaminose) predominates in 14-membered macrolides such as erythromycin and its derivatives [2].

Why Mycaminose (CAS 519-21-1) Cannot Be Replaced by Desosamine or Other Amino Sugars in Procurement and Experimental Design


In-class substitution of mycaminose with desosamine is functionally impossible because the two sugars are encoded by genetically distinct biosynthetic pathways that produce stereochemically and functionally divergent end products. Mycaminose biosynthesis requires five dedicated gene products—TylB, TylM1, TylM2, TylM3, and Tyl1a—with the isomerase Tyl1a serving as the single genetic switch that distinguishes the mycaminose pathway from the desosamine pathway [1]. Critically, Tyl1a alone is sufficient to convert the desosamine biosynthetic pathway of Streptomyces venezuelae into a functional mycaminose-producing pathway, demonstrating that the C-4 hydroxylation status (present in mycaminose, absent in desosamine) is the key biosynthetic branch point that cannot be circumvented by simple reagent substitution [2]. Furthermore, the downstream cytochrome P450 enzyme TylHI exhibits strict substrate specificity for 16-membered ring macrolides bearing mycaminose, with turnover and equilibrium binding experiments confirming that substrates lacking this sugar fail to undergo productive enzymatic transformation [3].

Mycaminose (CAS 519-21-1) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Selection


5-O-Mycaminose Ketolide Demonstrates Superior Antibacterial Activity Against Sensitive Pathogens Versus Clarithromycin

In a direct comparative study of 5-O-sugar-modified 14-membered ketolides, the 5-O-mycaminose ketolide exhibited obviously improved antibacterial activity against certain sensitive pathogens when compared to the clinically established macrolide Clarithromycin [1]. This finding is particularly notable because it demonstrates that mycaminose can functionally substitute for desosamine in a 14-membered macrolide scaffold while delivering enhanced activity, validating mycaminose as a pharmacophore-optimizing desosamine-mimetic in synthetic antibiotic design.

Ketolide antibiotics Desosamine-mimetics Antibacterial activity Structure-activity relationship

Mycaminose-Containing 16-Membered Macrolide MC-352 Shows Superior Activity Against Bacteroides fragilis and Haemophilus influenzae Versus Erythromycin and Clarithromycin

The in vitro antibacterial activity of MC-352 (3,4′-dideoxy-5-O-mycaminosyltylonolide), a 16-membered macrolide bearing mycaminose, was directly compared with erythromycin, clarithromycin, and rokitamycin in a comprehensive susceptibility study [1]. MC-352 demonstrated superior activity specifically against Bacteroides fragilis and Haemophilus influenzae, providing quantitative differentiation that cannot be achieved with 14-membered desosamine-containing macrolides.

16-Membered macrolides MC-352 MIC90 Anaerobic bacteria

Cytochrome P450 TylHI Exhibits Absolute Substrate Specificity for 16-Membered Macrolides Bearing Mycaminose

Biochemical characterization of the macrolide biosynthetic cytochrome P450 TylHI from Streptomyces fradiae, the tylosin producer, revealed strict substrate selectivity: TylHI turnover and equilibrium binding experiments with substrate analogs demonstrated that the enzyme exclusively prefers 16-membered ring macrolides bearing the deoxyamino sugar mycaminose [1]. In stark contrast, the homologous P450 MycCI from Micromonospora griseorubida (mycinamicin producer) possesses an unusually broad substrate scope, accepting diverse macrolide scaffolds [2]. The X-ray crystal structure of TylHI in complex with its native substrate was solved at 1.99 Å resolution, providing atomic-level structural rationale for this stringent mycaminose-dependent recognition mechanism [1].

Cytochrome P450 TylHI Substrate specificity Biosynthetic enzymes

Mycaminose and Desosamine Occupy Structurally Equivalent Ribosomal Binding Pockets in 16- and 14-Membered Macrolides Respectively

Crystal structures of the large ribosomal subunit from Deinococcus radiodurans in complex with the 14-membered macrolide erythromycylamine (desosamine-containing) and the 16-membered macrolide josamycin (mycaminose-containing) revealed that both compounds occupy the macrolide binding pocket with their respective aminosugars—desosamine or mycaminose—adopting similar positions and orientations [1]. The C4-C7 edge of the macrolactone ring and the neutral sugar (cladinose in erythromycylamine, mycarose in josamycin) also share conserved spatial arrangements, while the macrolactone ring displays few contacts and can tilt to optimize 23S rRNA interactions [1].

Ribosome binding Crystal structure Macrolide antibiotics 23S rRNA

TylM3 and TylM2 Auxiliary Proteins Are Required for Mycaminose-Specific Glycosyltransferase Activity

Genetic and biochemical characterization of the tylosin biosynthetic gene cluster in Streptomyces fradiae has established that mycaminose biosynthesis and attachment are governed by a dedicated set of five gene products: TylB, TylM1, TylM2, TylM3, and Tyl1a [1]. Mutants defective in TylM and TylB functions (tylB⁻, tylM⁻) specifically fail to produce D-mycaminose or attach it to the tylosin aglycone, in contrast to tylL and tylA mutants which exhibit broader defects affecting all three sugars of tylosin [2]. The TylM3 auxiliary protein, in complex with TylM2, constitutes the active tylactone mycaminosyltransferase responsible for the first critical glycosylation step [1].

Glycosyltransferase TylM3/TylM2 Mycaminose attachment Biosynthetic gene cluster

Mycaminose (CAS 519-21-1): Best Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Synthesis of 5-O-Mycaminose Ketolides as Desosamine-Mimetics for Enhanced Antibacterial Activity Against Sensitive Pathogens

Based on direct head-to-head comparison evidence showing that 5-O-mycaminose ketolide exhibits obviously improved antibacterial activity against certain sensitive pathogens compared to Clarithromycin [1], mycaminose procurement is specifically justified for medicinal chemistry programs developing next-generation ketolide antibiotics. In this application, mycaminose serves as a desosamine-mimetic that can be glycosidically attached to 14-membered erythronolide scaffolds to generate compounds with activity profiles exceeding those of clinically established desosamine-containing macrolides.

16-Membered Macrolide Antibiotic Discovery Targeting Gram-Negative and Anaerobic Pathogens (Bacteroides fragilis and Haemophilus influenzae)

The demonstrated superiority of the mycaminose-containing 16-membered macrolide MC-352 against Bacteroides fragilis (MIC₉₀ = 8 μg/mL) and Haemophilus influenzae (MIC₉₀ = 4 μg/mL) compared to erythromycin, clarithromycin, and rokitamycin [1] directly supports the procurement of mycaminose for antibacterial discovery programs targeting gram-negative and anaerobic organisms. Unlike 14-membered desosamine-containing macrolides, which show limited activity against these pathogens, mycaminose-bearing 16-membered scaffolds offer a validated entry point for developing agents with expanded antibacterial spectra.

Combinatorial Biosynthesis and Pathway Engineering of 16-Membered Macrolides Requiring P450-Mediated Oxidative Tailoring

For researchers employing combinatorial biosynthesis to generate novel macrolide derivatives, the strict substrate specificity of cytochrome P450 TylHI for 16-membered macrolides bearing mycaminose [1] dictates that mycaminose (or its biosynthetic genes) must be included in the engineered pathway to enable productive downstream oxidation. Substitution with desosamine or other amino sugars will result in failed P450 turnover, as demonstrated by the broad substrate scope of the homologous MycCI enzyme which cannot substitute for TylHI's mycaminose-dependent catalytic function. Procurement of mycaminose or the Tyl1a isomerase gene is therefore essential for achieving functional reconstitution of complete 16-membered macrolide biosynthetic pathways in heterologous hosts.

Structural Biology of Ribosome-Macrolide Interactions Using Mycaminose-Containing 16-Membered Scaffolds

Crystal structure evidence confirming that mycaminose occupies the macrolide binding pocket of the bacterial ribosome in a manner structurally equivalent to desosamine [1] supports the use of mycaminose-containing compounds (e.g., josamycin, tylosin derivatives) as alternative probes for ribosomal binding studies. Researchers investigating the structural basis of macrolide-ribosome interactions or developing structure-based drug design approaches can employ mycaminose-bearing 16-membered macrolides to explore binding pocket conformations that differ in accessory contacts (e.g., domain II nucleotide interactions) while maintaining conserved aminosugar anchoring.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mycaminose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.